1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone
CAS No.: 418800-15-4
Cat. No.: VC0532748
Molecular Formula: C18H14N4
Molecular Weight: 286.33
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 418800-15-4 |
|---|---|
| Molecular Formula | C18H14N4 |
| Molecular Weight | 286.33 |
| IUPAC Name | N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine |
| Standard InChI | InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H |
| Standard InChI Key | QLMFOQYHZJSYJF-CIAFOILYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is characterized by specific chemical identifiers that distinguish it from other organic compounds. The molecule features a hydrazone linkage formed by the reaction between an aldehyde and a hydrazine derivative, specifically connecting the indole-3-carbaldehyde and 8-quinolinylhydrazine moieties.
Chemical Identifiers
The compound is uniquely identified through several standard chemical classification systems as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 418800-15-4 |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine |
| Standard InChI | InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |
The compound is also known by several synonyms, including 8-[(E)-2-[(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline and Lenaldekar (LDK) . These alternative nomenclatures reflect different aspects of the compound's structural arrangement and its research applications.
Structural Characteristics
The molecular structure of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone comprises three key components:
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An indole moiety with a formyl group at the 3-position
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A quinoline ring system attached at the 8-position
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A hydrazone linkage (-C=N-NH-) connecting these two heterocyclic units
This arrangement creates a molecule with extended conjugation, facilitating electronic delocalization throughout the structure. The indole NH group and the hydrazone NH group can participate in hydrogen bonding interactions, potentially enhancing the compound's binding capabilities with biological targets.
Synthesis Methods
The synthesis of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone involves specific chemical procedures that typically follow condensation reaction pathways. The primary synthetic route employs the reaction between 1H-indole-3-carbaldehyde and 8-quinolinylhydrazine.
Precursor Synthesis
Before synthesizing the target compound, the preparation of key precursors is necessary. 1H-indole-3-carbaldehyde (CAS: 487-89-8) serves as a critical starting material and can be synthesized through various methods:
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Vilsmeier-Haack formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)
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Reimer-Tiemann reaction using aqueous potassium hydroxide and chloroform
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Formylation of the potassium salt of indole using carbon monoxide under high pressure and temperature conditions
The Vilsmeier-Haack formylation represents the most commonly employed method due to its relatively high yield and product purity. The reaction proceeds through the formation of an iminium salt intermediate, which undergoes subsequent hydrolysis to yield the desired aldehyde .
Alternative Synthesis Routes
Alternative synthesis routes may involve the reaction of 1H-indole-3-carboxaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in the presence of a catalytic amount of acetic acid in absolute ethanol. This approach yields the corresponding acid hydrazide derivative, which can be further modified to obtain the target compound .
Similar hydrazone derivatives have been synthesized by reacting indole-3-carboxaldehydes with various hydrazine derivatives, including hydrazine hydrate, phenyl hydrazine, and 2-hydrazinyl-1,3-benzothiazole, demonstrating the versatility of this synthetic approach .
Spectroscopic Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone. Various spectroscopic techniques provide complementary information about the compound's structural features.
Infrared (IR) Spectroscopy
IR spectroscopy of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone and related compounds typically exhibits characteristic absorption bands associated with specific functional groups:
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N-H stretching of indole (3300-3500 cm⁻¹)
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C=N stretching of the hydrazone linkage (1600-1650 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
For similar hydrazone derivatives, IR spectra have shown absorption bands at approximately 1604 cm⁻¹ and 1654 cm⁻¹, corresponding to C=N and C=O groups, respectively .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the proton environments within the molecule. For similar hydrazone compounds, characteristic signals include:
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A singlet at δ 8.33-8.90 ppm for the =CH proton of the hydrazone linkage
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D₂O-exchangeable signals at δ 11.30-12.40 ppm for the NH protons
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Aromatic protons in the range of δ 7.00-8.50 ppm
For example, in related structures, ¹H NMR spectra have shown D₂O-exchangeable signals at δ 7.95 and 11.82 ppm, assigned to the two NH protons, and a non-exchangeable signal at δ 8.42 ppm corresponding to the =CH proton .
Mass Spectrometry
Mass spectrometry typically confirms the molecular weight of the compound, showing a molecular ion peak at m/z 286, corresponding to the molecular formula C₁₈H₁₄N₄. For similar compounds, mass spectra have exhibited molecular ion peaks consistent with their respective molecular formulas .
Applications in Coordination Chemistry
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone possesses structural features that make it potentially valuable in coordination chemistry applications. The presence of multiple nitrogen atoms, particularly in the hydrazone linkage and the heterocyclic rings, provides potential coordination sites for metal ions.
Related Compounds and Derivatives
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone belongs to a broader class of hydrazone derivatives that incorporate indole and other heterocyclic moieties. Several related compounds have been synthesized and studied for their chemical and biological properties.
Structurally Similar Hydrazones
Various structurally similar hydrazones have been reported, including:
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Hydrazine derivatives obtained by reacting 1H-indole-3-carboxaldehyde with hydrazine hydrate, phenyl hydrazine, and 2-hydrazinyl-1,3-benzothiazole
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Acid hydrazide derivatives formed by the reaction of 1H-indole-3-carboxaldehyde with different substituted acid hydrazides, such as 2-(quinolin-8-yloxy)acetohydrazide and 2-(1H-indol-3-yl)acetohydrazide
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7-Chloro-4-(2-((1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinoline, a related compound with demonstrated anticancer properties
Comparative Properties
The comparative properties of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone and related compounds are summarized in Table 2.
| Compound | Molecular Formula | Key Structural Features | Potential Applications |
|---|---|---|---|
| 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone | C₁₈H₁₄N₄ | Indole and quinoline moieties connected by hydrazone linkage | Antimicrobial, anticancer, coordination chemistry |
| 7-Chloro-4-(2-((1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinoline | C₁₉H₁₅ClN₄ | Contains chlorine substituent on quinoline ring | Anticancer activity |
| 2-(quinolin-8-yloxy)acetohydrazide derivatives | Varies | Contains ether linkage between quinoline and hydrazide | Potential antimicrobial activity |
These related compounds demonstrate the versatility of the hydrazone scaffold and highlight the potential for structural modifications to enhance specific biological activities or chemical properties .
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